6-Bromo-2-(3-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-(3-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties . The presence of bromine, nitrophenyl, and piperazinyl groups in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an imidazole precursor.
Nitration: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.
Piperazinylmethyl Substitution: The final step involves the substitution of a piperazinylmethyl group at the 3-position, which can be achieved using a piperazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Bromo-2-(3-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Exhibits similar biological activities but differs in its substitution pattern.
Uniqueness
6-Bromo-2-(3-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is unique due to the presence of the nitrophenyl and piperazinyl groups, which enhance its biological activity and specificity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C18H18BrN5O2 |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
6-bromo-2-(3-nitrophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C18H18BrN5O2/c19-14-4-5-17-21-18(13-2-1-3-15(10-13)24(25)26)16(23(17)11-14)12-22-8-6-20-7-9-22/h1-5,10-11,20H,6-9,12H2 |
InChI Key |
CZWIVFPCFXWDLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C=C(C=C3)Br)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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